Product packaging for Sophoraflavanone C(Cat. No.:)

Sophoraflavanone C

Cat. No.: B1631531
M. Wt: 424.5 g/mol
InChI Key: QTEIROMZFSIGNG-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sophoraflavanone C is a prenylated flavanone, a class of natural products known for their diverse biological activities. It was originally isolated from plant species such as Echinosophora koreensis . The compound features a flavanone core structure substituted with a geranyl group, and its total synthesis in racemic form has been achieved, starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde . As a prenylated flavonoid, this compound is part of a chemical group whose members are frequently investigated for their potential pharmacological properties. Research on related Sophora flavescens flavanones has demonstrated significant antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial cell membrane integrity and energy metabolism . Furthermore, analogous compounds exhibit potent anti-inflammatory activities by suppressing key signaling pathways like NF-κB and JNK/AP-1, which control the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α . The presence of the prenyl side chain is closely linked to these enhanced bioactivities, as it increases liposolubility and affinity for cellular targets . This compound provides researchers with a valuable chemical tool for exploring the mechanisms of prenylated flavonoids in areas including microbiology, immunology, and natural product chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O6 B1631531 Sophoraflavanone C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-18-20(28)12-21(29)24-22(30)13-23(31-25(18)24)17-10-8-16(26)11-19(17)27/h5,7-8,10-12,23,26-29H,4,6,9,13H2,1-3H3/b15-7+

InChI Key

QTEIROMZFSIGNG-VIZOYTHASA-N

SMILES

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Sophoraflavanone C exhibits significant anticancer effects, particularly in breast and leukemia cancers.

  • Breast Cancer : Research indicates that sophoraflavanone G (a closely related compound) induces apoptosis in MDA-MB-231 breast cancer cells. It promotes nuclear condensation, DNA fragmentation, and increases reactive oxygen species (ROS), which are critical for apoptosis. The mechanism involves the suppression of the MAPK pathway, leading to decreased cell migration and invasion .
  • Leukemia : In human leukemia HL-60 cells, sophoraflavanone G has been shown to promote apoptosis, suggesting potential applications in treating hematological malignancies .

Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory properties:

  • Asthma : Studies have shown that sophoraflavanone G can ameliorate asthma symptoms by reducing airway inflammation and oxidative stress in murine models. It decreases eosinophil infiltration and modulates cytokine expression, which is crucial for managing allergic responses .
  • Cytokine Regulation : The compound regulates levels of various cytokines such as IL-4, IL-5, and TNF-α, thereby influencing inflammatory pathways and potentially serving as an immunomodulator .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : The flavonoid has been reported to enhance the efficacy of antibiotics against resistant strains of bacteria like MRSA. Its combination with other compounds has shown promising results in inhibiting bacterial growth .

Estrogenic Activity

This compound exhibits estrogenic properties, which have implications in hormone-related therapies:

  • Cell Proliferation : In vitro studies reveal that sophoraflavanone G can stimulate cell proliferation in estrogen-sensitive cells at certain concentrations. This activity is mediated through estrogen receptors (ERs), indicating potential applications in treating estrogen deficiency-related conditions .

Neuroprotective Effects

Emerging research suggests potential neuroprotective applications:

  • Antidepressant Properties : Sophoraflavanone G has been explored for its role in developing antidepressants due to its ability to modulate neurotransmitter systems and reduce inflammation associated with depressive disorders .

Case Studies and Research Findings

ApplicationStudy FocusKey FindingsReference
AnticancerBreast Cancer (MDA-MB-231 cells)Induces apoptosis via MAPK pathway suppression
Anti-inflammatoryAsthmaReduces eosinophil infiltration; modulates cytokines
AntimicrobialMRSA resistanceEnhances antibiotic efficacy
Estrogenic ActivityCell ProliferationStimulates proliferation via ERs
NeuroprotectiveAntidepressant DevelopmentModulates neurotransmitters; reduces inflammation

Comparison with Similar Compounds

Comparison with Similar Compounds

Sophoraflavanone G shares structural and functional similarities with other prenylated flavonoids from S. flavescens, such as kurarinone, kushenols A and I, and kuraridin. Key distinctions in structure and bioactivity are outlined below:

Table 1: Structural and Functional Comparison of Sophoraflavanone G and Analogues

Compound Structural Features Key Biological Activities Mechanism/Notes References
Sophoraflavanone G 5,7,2',4'-tetrahydroxy-8-lavandulyl flavanone - Antibacterial (MIC: 6.25–12.5 μg/ml vs. E. faecium)
- Estrogenic (high correlation with E2)
- Pro-apoptotic (caspase activation, MAPK inhibition)
Binds PGNs to disrupt cell walls; modulates estrogen receptors and mitochondrial apoptosis pathways.
Kurarinone 5,7,4'-trihydroxy-8-lavandulyl flavanone - Dual SGLT1/SGLT2 inhibition
- Estrogenic activity
- Anticancer (HL-60 apoptosis)
Lacks 2'-OH group; weaker estrogenic correlation vs. SG. Inhibits glucose transporters.
Kushenol A 5,7,4'-trihydroxy-8-lavandulyl flavanone - Moderate estrogenic activity Three hydroxyl groups (vs. SG’s four); lower gene activation than SG.
Kushenol I 5,7,2',4'-tetrahydroxy-8-lavandulyl flavanone - Moderate estrogenic activity
- GABAA receptor modulation
Structurally similar to SG but with altered prenylation; less potent in estrogenic assays.
Kuraridin Chalcone derivative (8-lavandulyl) - Strong ABTS radical scavenging (IC50: 10.45 μM)
- Anticancer (KB cell line)
Chalcone backbone enhances antioxidant activity but lacks SG’s antibacterial effects.

Key Findings

Structural Determinants of Activity: The 2'-hydroxyl group in SG enhances estrogenic activity by improving receptor binding, whereas its absence in kurarinone reduces potency . The lavandulyl group at position 8 is critical for antibacterial effects, as non-prenylated flavanones (e.g., naringenin) show negligible activity .

Antibacterial Specificity :

  • SG uniquely targets E. faecium via PGN binding, while kuraridin and chalcones exhibit broader-spectrum antioxidant activity but weaker antimicrobial effects .

Estrogenic Potency: SG’s four hydroxyl groups enable stronger estrogenic effects than kushenols A and I, which have fewer hydroxyls .

Antioxidant Limitations :

  • SG exhibits weak DPPH radical scavenging (inhibition <50% at 200 μg/ml) compared to kuraridin (IC50: 10.45 μM), highlighting the importance of chalcone backbones for antioxidant efficacy .

Table 2: Minimum Inhibitory Concentrations (MICs) Against Gram-Positive Bacteria

Compound MIC (μg/ml) vs. E. faecium MIC (μg/ml) vs. S. aureus Notes References
Sophoraflavanone G 6.25–12.5 Not reported Synergizes with Triton X-100
Kuraridin >200 25–50 Strong ABTS scavenger
Formononetin 50 100 Isoflavone with moderate activity

Preparation Methods

Chemical Synthesis of Sophoraflavanone C

Traditional Six-Step Synthesis

The seminal synthesis of racemic this compound, reported by ACS Publications and PubMed, involves a six-step sequence starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde. The process proceeds as follows:

  • Aldol Condensation : The starting materials undergo aldol condensation in the presence of a base to form a chalcone intermediate.
  • Cyclization : The chalcone is cyclized using acid catalysis to yield a flavanone skeleton.
  • Geranylation : A geranyl group is introduced at the C-8 position via Friedel-Crafts alkylation, requiring Lewis acids such as boron trifluoride etherate.
  • Deprotection and Oxidation : Protective groups are removed, followed by oxidation to stabilize the flavanone structure.
  • Racemic Resolution : The final step yields the racemic mixture, with no enantiomeric separation reported in early studies.

This method achieves an overall yield of approximately 15–20%, with the geranylation step identified as the bottleneck due to steric hindrance and competing side reactions.

Recent Advances in Stereoselective Synthesis

While classical methods produce racemic this compound, emerging strategies aim for enantioselective synthesis. Asymmetric catalysis using chiral ligands and enzymatic methods has shown promise in preclinical studies, though scalable protocols remain under development.

Table 1: Comparison of Synthesis Methods
Method Starting Materials Key Steps Yield Limitations
Traditional 2,4,6-Trihydroxyacetophenone, 2,4-dihydroxybenzaldehyde Aldol condensation, geranylation 15–20% Racemic mixture, low efficiency
Asymmetric (Theoretical) Chiral auxiliaries Enzymatic geranylation N/A Not yet validated

Extraction and Isolation from Natural Sources

Conventional Solvent-Based Extraction

Methanol and ethanol have historically been used to extract prenylated flavonoids from Sophora flavescens. A 2020 study isolated this compound using methanol via ultrasonication (30 cycles of 15-min sonication followed by 120-min standing), achieving a yield of 11.2% from dried plant material. However, these methods lack selectivity, co-extracting hydrophilic alkaloids and flavonoids, necessitating costly chromatographic purification.

Ionic Liquid-Assisted Ultrasonic Extraction

A groundbreaking 2025 MDPI study demonstrated that the hydrophobic ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate ([C₈mim]BF₄) selectively extracts prenylated flavonoids, including this compound, with minimal co-extraction of polar compounds. Key findings include:

  • Optimal Parameters : Solvent-to-solid ratio of 25:1, 40°C extraction temperature, and 30-min ultrasonication.
  • Yield Enhancement : [C₈mim]BF₄ achieved a this compound yield of 7.38 mg/g, outperforming methanol (5.12 mg/g).
  • Mechanistic Insights : Molecular dynamics simulations revealed that van der Waals interactions and hydrogen bonding between [C₈mim]⁺ and the geranyl moiety drive selectivity.
Table 2: Extraction Efficiency Comparison
Solvent This compound Yield (mg/g) Selectivity for PFS Co-Extracted Alkaloids
Methanol 5.12 Low High
[C₈mim]BF₄ 7.38 High Negligible
Water 0.00 None High

Biosynthetic and Biotechnological Approaches

Elicitor-Induced Production

Adding cork tissue to S. flavescens cell cultures stimulated a 4.5-fold increase in sophoraflavanone G, a structural analog, suggesting that similar elicitors could enhance this compound production.

Characterization and Quality Control

Chromatographic Analysis

Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-Orbitrap mass spectrometry enables precise quantification, with this compound eluting at 12.7 min (m/z 425.1965 [M+H]⁺).

Structural Validation

  • NMR Spectroscopy : Key signals include δ 5.45 (1H, d, H-2), δ 3.20 (2H, m, H-3), and δ 1.68 (6H, s, geranyl methyl groups).
  • X-ray Crystallography : Limited to synthetic racemic mixtures due to crystallization challenges.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

  • Synthesis : High purity (>98%) but costs ~$1,200/g due to multi-step synthesis.
  • Extraction : Lower cost (~$400/g) but requires sustainable sourcing of S. flavescens.

Regulatory Considerations

No pharmacopeial standards exist for this compound, necessitating method validation per ICH Q2(R1) guidelines for commercial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sophoraflavanone C
Reactant of Route 2
Sophoraflavanone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.